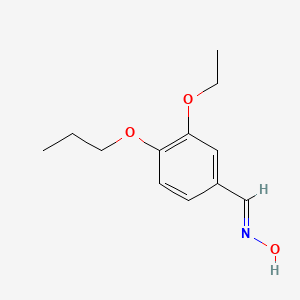![molecular formula C17H13N3S B5550569 3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)
3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-[5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole often involves complex reactions and methodologies. For instance, studies have explored the formation of related compounds through reactions that include the formation of imidazo and pyrido indole rings via step-wise formations involving bromoacetyl substituents and chloro or amino functions on indoles (Molina et al., 1998). Other research focuses on the synthesis of macrocyclic compounds containing indole and heterocyclic subunits, demonstrating the versatility of indole as a substructure in complex molecule fabrication (Han et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds incorporating indole, thiazole, and pyridine units has been a subject of extensive study. For instance, X-ray crystallography provides insights into the molecular conformation, demonstrating how water molecules and other factors influence the structure (Molina et al., 1998). These studies reveal the intricacies of intramolecular interactions and the overall stability of the molecular framework.
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites. For example, research into the chemical modification of DNA with mutagenic compounds reveals the potential of indole derivatives to bind covalently to DNA after metabolic activation, indicating a significant chemical reactivity that might be applicable in various fields, including medicinal chemistry (Hashimoto & Shudo, 1985).
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
The synthesis of indole derivatives, including compounds similar to "3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole," has been a significant area of interest in organic chemistry due to the biological and pharmacological relevance of indole-based structures. A comprehensive framework for classifying indole syntheses has been proposed, focusing on the strategies for constructing the indole nucleus. This classification highlights the versatility and importance of indole derivatives in scientific research, offering insights into the methodologies that could be relevant for synthesizing and studying compounds like "3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole" (Taber & Tirunahari, 2011).
Indole Derivatives in Hepatic Protection
Research has shown that indole derivatives, such as indole-3-carbinol (I3C) and its major derivatives, play crucial roles in hepatic protection. These compounds exhibit pleiotropic protective effects on chronic liver injuries through mechanisms that include modulation of signaling pathways, reduction of oxidative stress, and inhibition of DNA synthesis. This highlights the potential therapeutic applications of indole derivatives in treating liver diseases and underscores the relevance of studying compounds like "3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole" for their bioactive properties (Wang et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1H-indol-3-yl)-5-methyl-2-pyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-11-16(14-10-19-15-7-3-2-6-13(14)15)20-17(21-11)12-5-4-8-18-9-12/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRKHUSYEKBIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl]-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)
![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)
![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)
![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)
![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)
![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)
![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)
![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)
